REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[CH3:6]O.Cl(O)(=O)(=O)=O.[NH2:13][C@@H:14]([C:23]([OH:25])=[O:24])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH3:6][O:24][C:23](=[O:25])[CH:14]([CH2:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[NH2:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
methanol perchloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl(=O)(=O)(=O)O
|
Name
|
CR(+)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methanol perchloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](CCC1=CC=CC=C1)C(=O)O
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was also added
|
Type
|
CUSTOM
|
Details
|
to react at 30° C
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(N)CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[CH3:6]O.Cl(O)(=O)(=O)=O.[NH2:13][C@@H:14]([C:23]([OH:25])=[O:24])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[CH3:6][O:24][C:23](=[O:25])[CH:14]([CH2:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[NH2:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
methanol perchloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl(=O)(=O)(=O)O
|
Name
|
CR(+)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methanol perchloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](CCC1=CC=CC=C1)C(=O)O
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was also added
|
Type
|
CUSTOM
|
Details
|
to react at 30° C
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(N)CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |